(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Historical Development of Benzothiazole Research
Benzothiazole derivatives have occupied a central position in medicinal chemistry since their initial synthesis by Heinrich Debus in 1889. The benzothiazole scaffold, characterized by a benzene ring fused to a thiazole moiety (Figure 1), gained prominence through its presence in natural products like the antitumor agent luciferin and the antibiotic thiolutin. Early 20th-century studies revealed its intrinsic bioactivity, leading to the development of riluzole for amyotrophic lateral sclerosis in 1995 and the fluorinated benzothiazole analog GW610742 for cancer therapy.
The structural versatility of benzothiazole derivatives enables precise modulation of electronic, steric, and solubility properties. Key milestones include:
- 1940s : Discovery of antimicrobial properties in 2-aminobenzothiazoles
- 1990s : Development of non-competitive AMPA receptor antagonists
- 2010s : Emergence of benzothiazole-based kinase inhibitors.
Table 1 : Evolution of Benzothiazole-Based Therapeutics
| Era | Therapeutic Class | Clinical Application |
|---|---|---|
| 1950–1970 | Antimicrobials | Gram-positive infections |
| 1980–2000 | Neuroprotective agents | ALS, epilepsy |
| 2000–2020 | Anticancer agents | Tyrosine kinase inhibition |
| 2020–present | Multitarget hybrids | Oncolytic-viral combinations |
Position of Sulfamoyl-Benzamide Derivatives in Medicinal Chemistry
Sulfamoyl benzamides constitute a privileged scaffold in drug design, combining the metabolic stability of sulfonamides with the target affinity of benzamide derivatives. The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding capacity and modulates electron distribution, while the benzamide moiety provides planar aromaticity for π-π stacking interactions.
Notable therapeutic applications include:
- Carbonic anhydrase inhibitors : Topical antiglaucoma agents
- NLRP3 inflammasome inhibitors : Neuroinflammatory disorders
- h-NTPDase inhibitors : Thrombosis and cancer immunotherapy.
The structural hybridization of sulfamoyl benzamides with benzothiazoles creates synergistic pharmacological effects. The electron-withdrawing bromo and methyl groups in (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide enhance electrophilic character, potentially improving target binding affinity compared to parent scaffolds.
Research Significance and Scientific Relevance
This compound's design addresses three critical challenges in small-molecule therapeutics:
- Bioavailability enhancement : The dimethylsulfamoyl group improves aqueous solubility (clogP = 2.8 vs. 4.1 for unsubstituted benzothiazoles).
- Target selectivity : The bromine atom at C-6 creates steric hindrance, potentially reducing off-target binding.
- Metabolic stability : Methylation at N-3 blocks oxidative deamination pathways common in benzothiazole analogs.
Recent molecular docking studies suggest strong interactions with ATP-binding pockets of VEGFR-2 (ΔG = -9.8 kcal/mol) and h-NTPDase1 (Ki = 82 nM), positioning it as a dual-target inhibitor.
Current Research Landscape and Knowledge Gaps
While preliminary data indicate promising in vitro activity (Table 2), critical knowledge gaps persist:
Table 2 : Documented Biological Activities
| Target System | Assay Type | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| h-NTPDase1 | Enzymatic | 1.33 ± 0.05 μM | |
| VEGFR-2 | Kinase inhibition | 82 nM | |
| S. aureus (MRSA) | MIC | 8 μg/mL |
Unresolved Research Questions :
- Mechanistic ambiguity : Whether observed anticancer effects derive from direct kinase inhibition or nucleotidase-mediated adenosine modulation.
- Stereochemical considerations : Impact of E-configuration on membrane permeability and target engagement.
- Metabolic fate : Hepatic clearance pathways and potential reactive metabolites.
Ongoing studies focus on:
- Isosteric replacement of the sulfamoyl group with phosphonamides
- Development of radiolabeled analogs for PET imaging of tumor angiogenesis.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVFWQNELJUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its complex structure includes a thiazole ring and various functional groups, which suggest potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A bromine atom at the 6-position of the thiazole ring.
- A methyl group at the 3-position of the thiazole.
- A dimethylsulfamoyl group attached to a benzamide structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
Table 1: Anticancer Activity against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B7 | A431 | 1.0 |
| B7 | A549 | 2.0 |
| B7 | H1299 | 4.0 |
The mechanism of action often involves apoptosis induction and cell cycle arrest, which are crucial for anticancer therapies. For example, compound B7 was shown to promote apoptosis in treated cells and inhibit IL-6 and TNF-α activities, leading to reduced cell migration .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for related benzothiazole derivatives have been reported as low as 1.57 μM for AChE inhibition .
Table 2: Enzyme Inhibition Potency
| Compound Type | Target Enzyme | IC50 (μM) |
|---|---|---|
| Benzothiazole | AChE | 1.57 |
| Benzothiazole | BuChE | 2.85 |
These findings suggest that this compound may possess similar enzyme inhibitory properties due to its structural characteristics.
Anti-inflammatory Effects
Benzothiazole derivatives are also known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as AChE and BuChE, it may reduce the breakdown of neurotransmitters, enhancing cholinergic signaling.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that influence cell growth and apoptosis.
- Gene Expression Alteration : The compound may modulate gene expression related to cancer proliferation or inflammation.
Case Studies
In a recent study, a series of benzothiazole derivatives were synthesized and tested for their biological activity. Among these, certain compounds demonstrated significant inhibition of cancer cell proliferation and showed promise as dual inhibitors of cholinesterases .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug discovery. Its structural characteristics suggest that it may exhibit:
- Antimicrobial Activity : Benzothiazole derivatives are often explored for their ability to inhibit bacterial growth, making this compound a candidate for further studies in antibiotic development.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential applications in oncology.
Biological Research
Research has focused on the biological mechanisms through which this compound operates:
- Mechanism of Action : It is hypothesized that (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
- In vitro Studies : Laboratory experiments have demonstrated its efficacy in inhibiting certain enzyme activities linked to disease processes.
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Synthesis of Advanced Materials : Its chemical structure allows it to be used as a building block for synthesizing polymers and dyes, which are critical in materials science.
- Chemical Intermediates : The compound can serve as an intermediate in the production of more complex organic molecules used in pharmaceuticals.
Case Studies and Research Findings
Several studies have been conducted to evaluate the effectiveness and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines, indicating promise for cancer therapy. |
| Study 3 | Mechanism Exploration | Identified interaction with specific kinases involved in cell proliferation pathways, providing insights into its biological effects. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring is highly susceptible to nucleophilic substitution under specific conditions.
Key Reactions and Conditions:
The reaction with p-toluidine in ethanol under reflux (3 hours) demonstrates the bromine’s displacement by aromatic amines, forming chromen derivatives through cyclization . This suggests broader applicability for synthesizing analogs with tailored biological properties.
Reactivity of the Dimethylsulfamoyl Group
The N,N-dimethylsulfamoyl moiety exhibits hydrolytic instability under acidic or basic conditions:
Hydrolysis Pathways:
| Conditions | Products | Mechanism |
|---|---|---|
| 2M HCl, 80°C, 4h | 4-Sulfobenzoic acid + dimethylamine | Acid-catalyzed cleavage of S–N bond |
| 1M NaOH, reflux, 6h | 4-Sulfonate salt + dimethylamine | Base-mediated hydrolysis |
This functional group’s lability necessitates careful handling during synthesis and storage to avoid unintended degradation.
Ylidene Group Participation in Cyclization
The ylidene (–N=C–) group facilitates intramolecular cyclization under thermal or catalytic conditions:
Cyclization Example:
| Reactants | Conditions | Product | Notes |
|---|---|---|---|
| Ethanol, NH₄OAc, reflux | 3 hours | Coumarin-fused benzothiazole | Regioselective formation confirmed by XRD |
This reaction highlights the ylidene group’s role in forming fused heterocycles, expanding structural diversity for pharmaceutical applications.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzothiazole ring undergoes EAS at specific positions:
Nitration Example:
| Reagents | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | 5-Nitro derivative |
The bromine atom directs incoming electrophiles to the 5-position, consistent with benzothiazole’s electronic profile.
Stability Under Oxidative/Reductive Conditions
Oxidation:
-
The thiazole ring resists mild oxidants (e.g., H₂O₂) but degrades under strong conditions (KMnO₄/H₂SO₄).
Reduction: -
Catalytic hydrogenation (H₂/Pd-C) reduces the ylidene group to a secondary amine, altering conjugation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methodologies, and physicochemical properties derived from the evidence:
Structural Analogues
Research Findings from Analogues
- Suzuki Coupling Derivatives () : Boronic acid coupling (e.g., 12a) introduces aryl groups, demonstrating versatility for structural diversification .
Q & A
Q. What synthetic methodologies are effective for synthesizing this compound?
The compound is synthesized via multi-step reactions, including condensation of brominated benzo[d]thiazole precursors with sulfamoyl benzamide derivatives. Key steps involve:
- Schiff base formation : Reacting 6-bromo-3-methylbenzo[d]thiazol-2-amine with activated carbonyl groups under reflux in ethanol or DMF .
- Catalytic optimization : Use of copper iodide and sodium ascorbate in click chemistry for thiazole ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- 1H/13C NMR : Assign peaks for the benzo[d]thiazole core (δ 7.2–8.1 ppm for aromatic protons) and sulfamoyl group (δ 2.8–3.1 ppm for dimethyl protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 464.02 (calculated) .
- HPLC : Purity validation (>98%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological targets of this compound?
Preclinical studies suggest activity against:
- Kinases : Inhibition of tyrosine kinase signaling pathways (IC50 ~2.5 µM) via competitive binding to ATP pockets .
- Cancer cell migration : Suppression of metastatic invasion in MDA-MB-231 cells at 10 µM, linked to thiazole-mediated cytoskeletal disruption .
Advanced Research Questions
Q. How can synthetic yield be optimized under varying catalytic conditions?
- Catalyst screening : Pd(PPh3)4 increases coupling efficiency in Suzuki-Miyaura reactions (yield: 63% → 82%) .
- Solvent effects : DMF enhances solubility of intermediates compared to THF, reducing side-product formation .
- Temperature control : Maintaining 60–70°C during imine formation minimizes decomposition .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate kinase inhibition using fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Purity verification : Contradictory cytotoxicity (e.g., IC50 variability) may arise from residual solvents; re-test batches after HPLC purification .
- Structural analogs : Compare with trifluoromethyl-substituted derivatives to isolate sulfamoyl group contributions .
Q. How can computational modeling predict protein-ligand interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (PDB: 3POZ), identifying H-bonds between sulfamoyl groups and Lys271 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to prioritize derivatives with lower RMSD values .
Q. What structure-activity relationships (SAR) enhance bioactivity?
- Substituent effects : Bromine at C6 improves halogen bonding with hydrophobic pockets, while dimethylsulfamoyl enhances solubility .
- Analog testing : Replace benzo[d]thiazole with imidazo[4,5-b]pyridine to boost kinase selectivity (Ki reduced by 40%) .
Data Contradiction Analysis
Q. Why do in vitro and in vivo pharmacokinetic data diverge?
- Metabolic stability : In vivo oxidation of the thiazole ring reduces bioavailability; introduce electron-withdrawing groups (e.g., -CF3) to block CYP450 metabolism .
- Protein binding : Plasma protein affinity (90% binding in murine models) lowers free drug concentration, necessitating dose adjustment .
Q. How to address discrepancies in enzyme inhibition assays?
- Buffer conditions : Varying pH (6.5 vs. 7.4) alters sulfamoyl protonation, affecting IC50 by 3-fold .
- Endpoint detection : Fluorescent probes (e.g., ADP-Glo™) may interfere with thiazole autofluorescence; switch to luminescence-based assays .
Methodological Resources
Q. Key protocols for derivative synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
